molecular formula C17H21ClN2O2S B10775550 Dioxopromethazine hydrochloride CAS No. 13754-57-9

Dioxopromethazine hydrochloride

Cat. No.: B10775550
CAS No.: 13754-57-9
M. Wt: 352.9 g/mol
InChI Key: LPDLZVGJDFEWFD-UHFFFAOYSA-N
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Description

Dioxopromethazine hydrochloride is a phenothiazine derivative known for its potent antihistamine properties. It is primarily used as a cough suppressant, antihistamine, and local anesthetic. This compound is effective in treating conditions such as chronic bronchitis, allergic asthma, urticaria, and skin pruritus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioxopromethazine hydrochloride involves multiple steps, including oxidation reactions. One common method uses oxygen as an oxidant, which is considered environmentally friendly . The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce reaction time and production costs while maintaining high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dioxopromethazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenothiazine derivatives, which have applications in medicine and industry .

Scientific Research Applications

Dioxopromethazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Dioxopromethazine hydrochloride exerts its effects primarily through antagonism of the histamine H1 receptor. This action blocks the effects of histamine, reducing allergic symptoms and providing relief from cough and asthma. Additionally, it has sedative and local anesthetic properties due to its interaction with other receptors, including muscarinic and NMDA receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioxopromethazine hydrochloride is unique due to its dual oxygen atoms on the sulfur, which enhances its antihistamine and local anesthetic properties compared to other phenothiazine derivatives .

Properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLZVGJDFEWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929822
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15374-15-9, 13754-57-9
Record name Dioxopromethazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15374-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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